molecular formula C17H12BrN3OS B2991239 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide CAS No. 865544-33-8

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide

Cat. No. B2991239
CAS RN: 865544-33-8
M. Wt: 386.27
InChI Key: KFGZYBSRXIWEKR-LVZFUZTISA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide, also known as BTA-EG6, is a small molecule that has gained significant interest in the scientific community due to its potential applications in various fields of research. BTA-EG6 is a fluorescent probe that has been used for imaging and detection of various biological targets, including proteins, enzymes, and nucleic acids.

Scientific Research Applications

Antimicrobial Applications

Benzothiazole derivatives have shown significant antimicrobial activity. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to compounds exhibiting promising antimicrobial analogs. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing antimicrobial activity against various bacterial strains and fungi (Desai, Rajpara, & Joshi, 2013).

Anticancer Activities

Benzothiazole derivatives have been explored for their anticancer properties. New 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives have been synthesized and investigated for probable anticancer activity. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma epithelial), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) (Osmaniye et al., 2018).

Material Science Applications

In the field of material science, benzothiazole derivatives have been utilized for the synthesis of compounds with phase transition behavior, such as azo-bridged benzothiazole-phenyl ethers. These compounds exhibit enantiotropic nematic phases, and their phase transition behavior is strongly dependent on the length of the alkyl chain, indicating potential applications in liquid crystal technology (Alshargabi et al., 2013).

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS/c1-2-21-14-8-7-13(18)9-15(14)23-17(21)20-16(22)12-5-3-11(10-19)4-6-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZYBSRXIWEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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